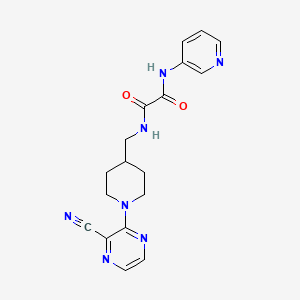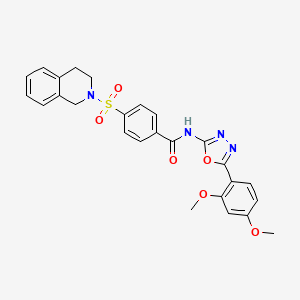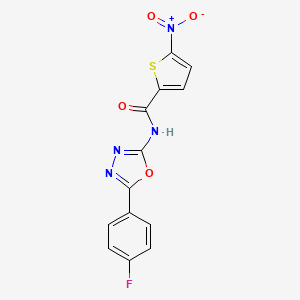
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as Compound A, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. The compound was first synthesized in 2014 and has since been the subject of numerous scientific studies, exploring its mechanism of action, physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A is not fully understood, but studies have shown that it targets a specific protein, known as Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A can induce apoptosis in cancer cells, while sparing normal cells. The exact mechanism by which N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A interacts with Hsp90 is still being studied, but it is believed to involve a specific binding site on the protein.
Biochemical and Physiological Effects:
Studies have shown that N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A has a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of Hsp90 activity, and the modulation of various signaling pathways. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A for lab experiments is its specificity for Hsp90, which allows for targeted inhibition of the protein. This can be useful for studying the role of Hsp90 in various cellular processes, as well as for developing new anti-cancer drugs. However, one limitation of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A, including further studies on its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in various fields. Some specific areas of research could include:
- Development of new anti-cancer drugs based on the structure of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A
- Exploration of the potential use of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A in the treatment of other diseases, such as inflammatory disorders
- Investigation of the potential use of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A in combination with other drugs for enhanced therapeutic effects
- Development of new methods for improving the solubility and bioavailability of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A for use in experimental settings.
Synthesis Methods
The synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A involves a multi-step process, starting with the reaction of 3-cyanopyrazine with piperidine to form the intermediate compound. This is then reacted with pyridine-3-carboxylic acid to form the final product, N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide. The synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product.
Scientific Research Applications
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A has been the subject of numerous scientific studies, exploring its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment, where the compound has shown promising results as a potential anti-cancer agent. Studies have shown that N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide A can induce apoptosis (cell death) in cancer cells, while sparing normal cells, making it a potentially safer and more effective treatment option than traditional chemotherapy drugs.
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c19-10-15-16(22-7-6-21-15)25-8-3-13(4-9-25)11-23-17(26)18(27)24-14-2-1-5-20-12-14/h1-2,5-7,12-13H,3-4,8-9,11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIVRVIVELTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)

![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)
![5-Oxaspiro[2.5]octane-2-carbaldehyde](/img/structure/B2731078.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2731079.png)


![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)


![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)

